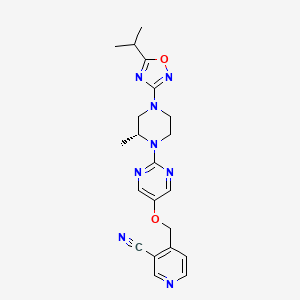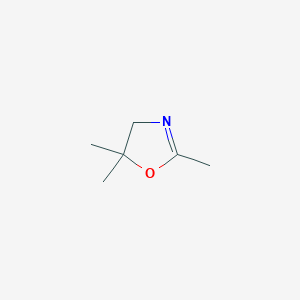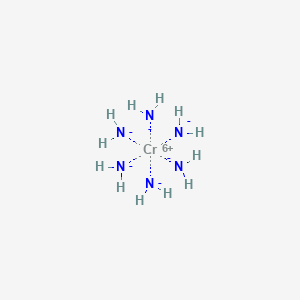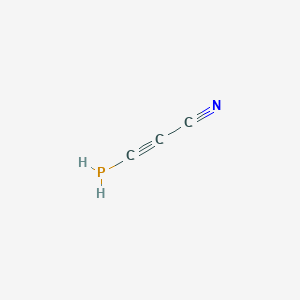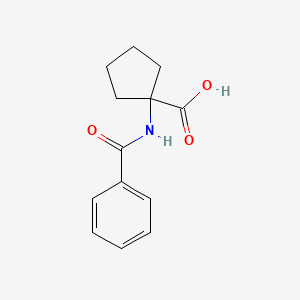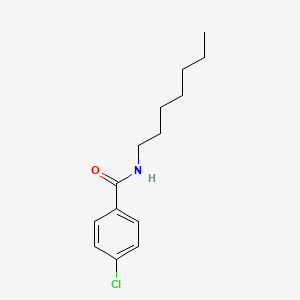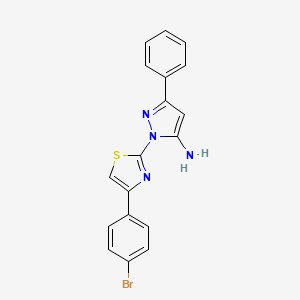
1-Butanol, 4-cyclohexylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylidene-1-butanol: is an organic compound with the molecular formula C10H18O . It is a type of alcohol where the hydroxyl group (-OH) is attached to a butanol chain, which is further connected to a cyclohexylidene group. This compound is known for its unique structure, which combines the properties of both cyclohexane and butanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylidene-1-butanol typically involves the following steps:
Formation of Cyclohexylidene Intermediate: The initial step involves the formation of a cyclohexylidene intermediate through the reaction of cyclohexanone with a suitable reagent.
Addition of Butanol Chain: The cyclohexylidene intermediate is then reacted with a butanol derivative under controlled conditions to form 4-Cyclohexylidene-1-butanol.
Industrial Production Methods: Industrial production of 4-Cyclohexylidene-1-butanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylidene-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexylidene butanone or cyclohexylidene butanal.
Reduction: Formation of cyclohexylidene butane.
Substitution: Formation of cyclohexylidene butyl halides or other substituted derivatives.
Scientific Research Applications
4-Cyclohexylidene-1-butanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexylidene-1-butanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The cyclohexylidene group provides steric hindrance, affecting the compound’s overall behavior in chemical reactions.
Comparison with Similar Compounds
Cyclohexanol: Similar structure but lacks the butanol chain.
1-Butanol: Similar structure but lacks the cyclohexylidene group.
Cyclohexanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness: 4-Cyclohexylidene-1-butanol is unique due to its combination of cyclohexylidene and butanol structures, providing distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic compounds.
Properties
CAS No. |
4441-58-1 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-cyclohexylidenebutan-1-ol |
InChI |
InChI=1S/C10H18O/c11-9-5-4-8-10-6-2-1-3-7-10/h8,11H,1-7,9H2 |
InChI Key |
IGVJWGCJYWLRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CCCCO)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


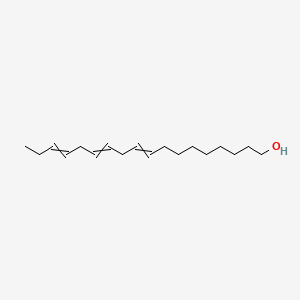
![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B14167069.png)

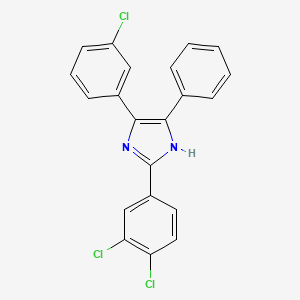
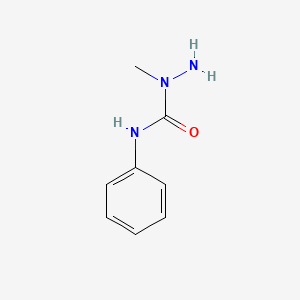
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
